molecular formula C20H32O2 B15290798 3-Hydroxy-2-methylandrostan-17-one CAS No. 21661-26-7

3-Hydroxy-2-methylandrostan-17-one

Cat. No.: B15290798
CAS No.: 21661-26-7
M. Wt: 304.5 g/mol
InChI Key: FDGQIVOIHOIMNK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylandrostan-17-one is a steroidal compound with the molecular formula C20H32O2 It is a derivative of androstanes and is known for its role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylandrostan-17-one typically involves the oxidation of precursor steroids. One common method includes the use of reagents such as 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of sodium hypochlorite or hydrogen peroxide under phase transfer conditions .

Industrial Production Methods: Industrial production of this compound often relies on the optimization of these synthetic routes to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methylandrostan-17-one undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-2-methylandrostan-17-one has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylandrostan-17-one involves its interaction with specific molecular targets, such as androgen receptors. It can modulate the activity of these receptors, influencing various physiological processes. The compound may also act as a neurosteroid, affecting brain function and behavior .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-methylandrostan-17-one is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-2,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-17,21H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGQIVOIHOIMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4=O)C)CC1O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944263
Record name 3-Hydroxy-2-methylandrostan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21661-26-7
Record name NSC54705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-2-methylandrostan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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